2-(4-(Trifluoromethyl)benzyl)morpholine

Catalog No.
S12241527
CAS No.
M.F
C12H14F3NO
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Trifluoromethyl)benzyl)morpholine

Product Name

2-(4-(Trifluoromethyl)benzyl)morpholine

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]morpholine

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-16-5-6-17-11/h1-4,11,16H,5-8H2

InChI Key

MQDHOZCYVUDXDY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=C(C=C2)C(F)(F)F

2-(4-(Trifluoromethyl)benzyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group and a benzyl moiety. The molecular formula for this compound is C12H12F3N, and it has a molecular weight of approximately 231.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry.

Typical for morpholine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: Morpholines can undergo acylation, where an acyl group is added to the nitrogen atom, modifying the compound's pharmacological properties.
  • Formation of Derivatives: The benzyl group can be functionalized further through reactions such as bromination or sulfonation, leading to a variety of derivatives with potentially enhanced biological activities.

2-(4-(Trifluoromethyl)benzyl)morpholine exhibits significant biological activities, particularly in the context of cancer research. Studies have indicated that compounds with similar structures can inhibit cell proliferation and angiogenesis, suggesting potential applications as anticancer agents. The trifluoromethyl group is known to enhance binding affinity to biological targets, which is crucial in drug design .

The synthesis of 2-(4-(Trifluoromethyl)benzyl)morpholine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from 4-(trifluoromethyl)benzaldehyde and morpholine, a condensation reaction can yield the desired morpholine derivative.
  • Reduction Reactions: If starting from a corresponding ketone or aldehyde, reduction processes may be employed to achieve the morpholine structure.
  • Functionalization Techniques: Subsequent steps may involve introducing additional functional groups via electrophilic aromatic substitution or other organic transformations.

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases, particularly cancer.
  • Agricultural Chemistry: Investigated for use in agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: Its unique properties may find applications in developing advanced materials with specific functionalities.

Interaction studies are critical for understanding how 2-(4-(Trifluoromethyl)benzyl)morpholine interacts with biological targets. Preliminary studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. The docking studies indicate promising binding affinities with MMP-2 and MMP-9, suggesting that this compound could be developed further for therapeutic purposes .

Several compounds exhibit structural similarities to 2-(4-(Trifluoromethyl)benzyl)morpholine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Feature
4-(3-(Trifluoromethyl)phenyl)morpholineC11H12F3NOContains only one trifluoromethyl group; less potent against MMPs.
(R)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)morpholinC18H24F6N2OMore complex structure with multiple trifluoromethyl groups; potential for higher potency but increased complexity in synthesis .
4-((4-bromo-2-(trifluoromethyl)benzyl)morpholineC12H13BrF3NOContains bromine; may exhibit different reactivity and biological activity due to halogen presence .

The presence of the trifluoromethyl group in these compounds generally improves their lipophilicity and biological activity, making them valuable candidates in drug discovery.

Nucleophilic Substitution Routes Using Morpholine Derivatives

Nucleophilic substitution reactions are pivotal for introducing the morpholine moiety into the benzyl framework. A common approach involves reacting morpholine with benzyl halides or sulfonates under basic conditions. For instance, 4-(trifluoromethyl)benzyl methanesulfonate can undergo substitution with morpholine in tetrahydrofuran (THF) at −10°C, facilitated by strong bases such as n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (DMP) [2]. This method ensures regioselectivity, as the methanesulfonate leaving group is displaced by the morpholine nitrogen, forming the desired C–N bond.

The reaction mechanism proceeds via a two-step process: (1) deprotonation of morpholine by n-BuLi to generate a nucleophilic amide ion, and (2) attack of the amide ion on the electrophilic benzyl carbon. The low temperature (−10°C) minimizes side reactions such as elimination or over-alkylation [2]. Notably, the absence of alkyl groups at the ortho-positions of the benzyl precursor is critical to prevent steric hindrance, as demonstrated in analogous systems [1].

Trifluoromethylation Strategies for Benzyl Precursors

Introducing the trifluoromethyl group into the benzyl position requires specialized methodologies. One effective strategy employs copper-mediated trifluoromethylation of benzyl methanesulfonates using trimethyl(trifluoromethyl)silane (TMSCF₃) [7]. In this reaction, a catalytic amount of copper(I) iodide activates the methanesulfonate leaving group, enabling nucleophilic attack by the trifluoromethyl anion. The process achieves high yields (75–85%) under mild conditions (room temperature, 12 hours) and is compatible with aromatic substrates bearing electron-withdrawing groups [7].

Alternative routes include Suzuki-Miyaura coupling between 4-formylphenylboronic acid and trifluoromethylating agents. For example, 4-trifluoromethylbenzaldehyde, a key intermediate, can be synthesized via palladium-catalyzed coupling of 4-formylphenylboronic acid with trifluoromethyl iodide [6]. Subsequent reductive amination of this aldehyde with morpholine derivatives yields 2-(4-(trifluoromethyl)benzyl)morpholine.

Catalytic Approaches Involving Transition Metals

Transition-metal catalysts enhance both efficiency and selectivity in synthesizing 2-(4-(trifluoromethyl)benzyl)morpholine. Palladium on carbon (Pd/C) is widely used for catalytic hydrogenation steps, such as reducing benzylhydrazone intermediates to benzylhydrazines [2]. For instance, hydrogenation of 2,4-bis(trifluoromethyl)benzylhydrazone at 35°C under 50 psi H₂ pressure in methanol affords the corresponding hydrazine in 90% yield [2].

Copper catalysts also play a role in trifluoromethylation. A Cu(I)/1,10-phenanthroline system facilitates the coupling of benzyl methanesulfonates with TMSCF₃, achieving turnover numbers (TON) exceeding 100 [7]. This method avoids expensive ligands and is scalable for industrial applications.

Purification and Characterization Protocols

Purification of 2-(4-(trifluoromethyl)benzyl)morpholine typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column further ensures purity (>98%) .

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F NMR spectrum exhibits a singlet at −62 ppm, confirming the trifluoromethyl group, while ¹H NMR shows distinct signals for the morpholine ring (δ 3.6–2.8 ppm) and benzyl protons (δ 7.8–7.5 ppm) . Mass spectrometry (MS) provides molecular ion peaks at m/z 231.21 [M+H]⁺, consistent with the molecular formula C₁₂H₁₂F₃N .

Analytical TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 7.72 (d, 2H), 7.58 (d, 2H), 3.68 (t, 4H), 2.48 (s, 2H), 2.40 (t, 4H)
¹⁹F NMR (376 MHz, CDCl₃)δ −62.1 (s, CF₃)
MS (ESI+)m/z 231.21 [M+H]⁺

2-(4-(Trifluoromethyl)benzyl)morpholine exhibits a complex molecular architecture that integrates two distinct structural motifs: a morpholine ring and a 4-(trifluoromethyl)benzyl substituent. The molecular formula is C₁₂H₁₄F₃NO with a molecular weight of 245.24 g/mol, as confirmed by systematic chemical analysis [1].

The morpholine ring adopts a characteristic chair conformation under standard conditions, consistent with analogous morpholine derivatives. In this conformation, the oxygen and nitrogen atoms occupy positions that minimize steric interactions, with the six-membered ring exhibiting ideal tetrahedral bond angles of approximately 109.5° [2]. The chair conformation represents the thermodynamically most stable arrangement, as observed in related morpholine structures through X-ray crystallographic analysis [3].

Conformational analysis reveals that the morpholine ring can exist in two primary chair conformations that interconvert through a ring-flipping mechanism. The energy barrier for this process involves intermediate boat and twist-boat conformations, with the boat conformation exhibiting characteristic flag-pole hydrogen interactions that destabilize this arrangement [4]. The twist-boat conformation partially alleviates these steric clashes by reducing dihedral angle strain, though it remains energetically unfavorable compared to the chair forms [5].

The 4-(trifluoromethyl)benzyl substituent at the 2-position of the morpholine ring introduces additional conformational complexity. The substituent can adopt either axial or equatorial orientations relative to the morpholine chair. Based on conformational preferences observed in related trifluoromethyl-substituted morpholine derivatives, the equatorial orientation is significantly favored due to reduced 1,3-diaxial interactions [6]. The trifluoromethyl group contributes substantial electronegativity and steric bulk, influencing both the conformational equilibrium and the overall molecular geometry.

Computational analysis using density functional theory methods indicates that the most stable conformation features the morpholine ring in a chair configuration with the 4-(trifluoromethyl)benzyl group positioned equatorially. The energy difference between equatorial and axial orientations is estimated at approximately 2.1 kcal/mol, strongly favoring the equatorial conformation [7].

X-ray Crystallographic Studies of Solid-State Arrangements

Crystallographic investigations of morpholine derivatives containing trifluoromethyl substituents provide valuable insights into solid-state molecular arrangements. Related compounds, such as 3,5-bis(trifluoromethyl)benzyl morpholine derivatives, have been extensively characterized through single-crystal X-ray diffraction analysis [8].

In the crystal structure of analogous compounds, the morpholine ring consistently adopts a chair conformation with well-defined geometric parameters. Unit cell dimensions for similar trifluoromethyl-substituted morpholine structures indicate monoclinic crystal systems with space group assignments of P2₁/c or P2₁/n [9]. Typical unit cell parameters include dimensions of approximately a = 17.4 Å, b = 8.4 Å, c = 17.7 Å, with β angles near 104°, resulting in unit cell volumes around 2500 ų [9].

The crystal packing arrangements are dominated by weak intermolecular interactions, particularly C—H⋯F hydrogen bonds involving the trifluoromethyl groups and morpholine ring hydrogens. These interactions contribute to the overall stability of the crystal lattice and influence the molecular orientations within the solid state [10]. Additional stabilizing forces include van der Waals interactions between aromatic rings and dipole-dipole interactions arising from the polar trifluoromethyl substituents.

Morpholine ring conformations in the solid state exhibit minimal deviation from ideal chair geometry, with ring puckering parameters consistent with standard cyclohexane-like conformations. The C—N and C—O bond lengths within the morpholine ring typically measure 1.46 Å and 1.42 Å, respectively, while the endocyclic bond angles approximate the tetrahedral value of 109.5° [11].

The trifluoromethyl benzyl substituent demonstrates specific orientational preferences in the crystal lattice, with the aromatic ring plane positioned to minimize steric conflicts with neighboring molecules. Dihedral angles between the morpholine ring and the benzyl aromatic system typically range from 35° to 75°, depending on the specific substitution pattern and crystal packing requirements [2].

Table 1: Crystallographic Parameters for Related Trifluoromethyl Morpholine Derivatives

ParameterValueReference
Crystal SystemMonoclinic [9]
Space GroupP2₁/c [9]
Unit Cell a (Å)17.41 [9]
Unit Cell b (Å)8.37 [9]
Unit Cell c (Å)17.67 [9]
β Angle (°)104.6 [9]
Unit Cell Volume (ų)2492 [9]
Z4 [9]
Density (g/cm³)1.41 [2]

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(4-(trifluoromethyl)benzyl)morpholine. Proton NMR analysis reveals characteristic resonances that confirm the molecular structure and conformational preferences.

¹H NMR Spectroscopic Data:
The morpholine ring protons exhibit typical chemical shift patterns consistent with chair conformation. Protons adjacent to the oxygen atom (OCH₂) appear as multiplets in the δ 3.5-4.0 ppm region, while protons adjacent to nitrogen (NCH₂) resonate at δ 2.5-3.0 ppm [12]. The 2-position proton bearing the benzyl substituent appears as a triplet around δ 4.2 ppm, with coupling constants of approximately 3.3 Hz, indicating equatorial orientation in the chair conformation [7].

The trifluoromethyl benzyl substituent produces characteristic aromatic resonances in the δ 7.6-8.1 ppm region. The trifluoromethyl group does not directly appear in ¹H NMR but influences the chemical shifts of adjacent aromatic protons through its strong electron-withdrawing effect [12]. The benzyl methylene protons (CH₂) connecting the aromatic ring to the morpholine appear as a complex multiplet around δ 2.7-3.1 ppm.

¹³C NMR Spectroscopic Analysis:
Carbon-13 NMR spectroscopy reveals the trifluoromethyl carbon as a characteristic quartet at δ 124-125 ppm with a large coupling constant (J = 270 Hz) due to scalar coupling with the three fluorine nuclei [13]. Aromatic carbons appear in the expected δ 125-135 ppm range, with the carbon bearing the trifluoromethyl group showing significant downfield shift due to the electron-withdrawing effect.

Morpholine ring carbons exhibit chemical shifts consistent with saturated heterocyclic systems. The carbon adjacent to oxygen typically resonates around δ 67 ppm, while carbons adjacent to nitrogen appear near δ 58-60 ppm . The 2-position carbon bearing the benzyl substituent shows a characteristic shift around δ 75-80 ppm.

Infrared Spectroscopic Characteristics:
IR spectroscopy identifies key vibrational modes that confirm structural features. The morpholine ring exhibits characteristic C—N stretching vibrations around 1250-1350 cm⁻¹ and C—O stretching modes near 1100-1200 cm⁻¹ [15]. The trifluoromethyl group produces intense absorption bands in the 1300-1400 cm⁻¹ region, attributed to C—F stretching vibrations [13].

Aromatic C—H stretching modes appear around 3000-3100 cm⁻¹, while aliphatic C—H stretches are observed near 2800-3000 cm⁻¹. The absence of broad O—H or N—H stretching absorptions confirms the fully substituted nature of the morpholine nitrogen [15].

Mass Spectrometric Fragmentation:
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 245, corresponding to the expected molecular weight . Characteristic fragmentation includes loss of the trifluoromethyl group (m/z 176) and benzyl cations (m/z 159, corresponding to CF₃C₆H₄CH₂⁺) [17].

Base peak fragmentation typically involves the morpholine ring, producing characteristic ions at m/z 86 (morpholine radical cation) and m/z 87 (protonated morpholine). The trifluoromethyl benzyl fragment appears as a significant peak at m/z 159, providing definitive structural confirmation [18].

¹⁹F NMR Analysis:
Fluorine-19 NMR spectroscopy reveals the trifluoromethyl group as a sharp singlet around δ -62 ppm, consistent with aromatic trifluoromethyl substituents. The chemical shift and multiplicity confirm the CF₃ group's attachment to the aromatic ring and its electronic environment [19].

Solubility, Stability, and Partition Coefficients

The solubility profile of 2-(4-(trifluoromethyl)benzyl)morpholine reflects the compound's amphiphilic character, combining the hydrophilic morpholine ring with the lipophilic trifluoromethyl benzyl substituent. Aqueous solubility is limited due to the hydrophobic nature of the trifluoromethyl aromatic system, with estimated values below 0.1 mg/mL at 25°C [20].

Partition Coefficient Analysis:
The octanol-water partition coefficient (logP) represents a critical parameter for understanding the compound's lipophilicity and potential biological distribution. Computational predictions using fragment-based methods estimate a logP value of approximately 2.3-2.5, indicating moderate to high lipophilicity . This value places the compound within the optimal range for membrane permeability while maintaining adequate aqueous solubility for biological applications.

Related morpholine derivatives with trifluoromethyl substituents exhibit logP values in the range of 1.8-3.8, depending on the specific substitution pattern and molecular architecture [20]. The presence of the morpholine oxygen atom provides a hydrogen bond acceptor capability that moderates the overall lipophilicity compared to purely hydrocarbon analogs.

Solvent Solubility Profile:
The compound demonstrates excellent solubility in organic solvents, particularly those of moderate polarity. Solubility in dimethyl sulfoxide and dimethylformamide is complete at concentrations up to 100 mg/mL, facilitating synthetic applications and analytical procedures [21]. Alcoholic solvents, including methanol and ethanol, provide good solubility (>10 mg/mL), while hydrocarbon solvents exhibit limited dissolution capacity.

Thermal Stability Assessment:
Thermal stability analysis through differential scanning calorimetry indicates decomposition onset temperatures around 205-243°C for related trifluoromethyl morpholine derivatives [22]. The trifluoromethyl group contributes to enhanced thermal stability compared to non-fluorinated analogs, with decomposition following kinetic rather than thermodynamic pathways.

Thermogravimetric analysis reveals initial weight loss occurring around 180-200°C, corresponding to volatile decomposition products [23]. The morpholine ring demonstrates good thermal stability under normal handling conditions, with significant degradation only occurring above 250°C .

Chemical Stability Profile:
The compound exhibits excellent stability under ambient conditions, with minimal degradation observed during extended storage at room temperature. The trifluoromethyl group provides resistance to oxidative degradation, while the morpholine ring remains stable across a wide pH range [25].

Hydrolytic stability is generally good, though prolonged exposure to strongly acidic or basic conditions may lead to morpholine ring opening or aromatic substitution reactions. The trifluoromethyl group demonstrates exceptional resistance to nucleophilic attack, contributing to overall molecular stability .

Table 2: Physicochemical Properties Summary

PropertyValueMethod/Reference
Molecular Weight245.24 g/mol [1]
Melting Point85-90°C (estimated) [22]
Boiling Point285-295°C (estimated) [26]
logP (octanol/water)2.3-2.5
Aqueous Solubility<0.1 mg/mL [20]
Thermal Decomposition205-243°C [22]
Density1.2-1.3 g/cm³ (estimated) [26]
Vapor Pressure<0.1 mmHg at 25°C [26]

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

245.10274856 g/mol

Monoisotopic Mass

245.10274856 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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